molecular formula C21H21NO4 B11643038 Ethyl 3-(8-isopropylidene-1,3-dioxo-1,3,3A,4,7,7A-hexahydro-2H-4,7-methanoisoindol-2-YL)benzoate CAS No. 5830-73-9

Ethyl 3-(8-isopropylidene-1,3-dioxo-1,3,3A,4,7,7A-hexahydro-2H-4,7-methanoisoindol-2-YL)benzoate

Cat. No.: B11643038
CAS No.: 5830-73-9
M. Wt: 351.4 g/mol
InChI Key: MJHFXWYITFVTBE-UHFFFAOYSA-N
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Description

Ethyl 3-(8-isopropylidene-1,3-dioxo-1,3,3A,4,7,7A-hexahydro-2H-4,7-methanoisoindol-2-YL)benzoate is a complex organic compound with a unique structure that includes a benzoate ester and a hexahydro-2H-4,7-methanoisoindol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(8-isopropylidene-1,3-dioxo-1,3,3A,4,7,7A-hexahydro-2H-4,7-methanoisoindol-2-YL)benzoate typically involves multiple steps. One common method includes the reaction of a suitable benzoic acid derivative with an appropriate isoindoline derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(8-isopropylidene-1,3-dioxo-1,3,3A,4,7,7A-hexahydro-2H-4,7-methanoisoindol-2-YL)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3-(8-isopropylidene-1,3-dioxo-1,3,3A,4,7,7A-hexahydro-2H-4,7-methanoisoindol-2-YL)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies related to enzyme inhibition, protein binding, and cellular interactions.

    Industry: It may be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 3-(8-isopropylidene-1,3-dioxo-1,3,3A,4,7,7A-hexahydro-2H-4,7-methanoisoindol-2-YL)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(8-isopropylidene-1,3-dioxo-1,3,3A,4,7,7A-hexahydro-2H-4,7-methanoisoindol-2-YL)benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoate ester and a hexahydro-2H-4,7-methanoisoindol moiety sets it apart from other similar compounds, making it valuable for specialized applications in research and industry.

Properties

CAS No.

5830-73-9

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

ethyl 3-(3,5-dioxo-10-propan-2-ylidene-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoate

InChI

InChI=1S/C21H21NO4/c1-4-26-21(25)12-6-5-7-13(10-12)22-19(23)17-14-8-9-15(16(14)11(2)3)18(17)20(22)24/h5-10,14-15,17-18H,4H2,1-3H3

InChI Key

MJHFXWYITFVTBE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2C(=O)C3C4C=CC(C3C2=O)C4=C(C)C

Origin of Product

United States

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